Mélitine

Vue d'ensemble

Description

La mélitine est un composant majeur du venin de l'abeille à miel européenne, Apis mellifera. C'est un petit peptide cationique composé de 26 acides aminés. La this compound est connue pour ses puissantes propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses. Elle a été largement étudiée pour ses applications thérapeutiques potentielles dans divers domaines, notamment la médecine, la biologie et la chimie .

Applications De Recherche Scientifique

Melittin has a wide range of scientific research applications, including:

Antimicrobial Activity: Melittin exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. .

Anti-inflammatory Effects: Melittin has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating immune responses.

Anticancer Properties: Melittin induces apoptosis in cancer cells by disrupting cell membranes and activating apoptotic pathways.

Neuroprotective Effects: Melittin has been investigated for its potential to protect against neurodegenerative diseases by reducing oxidative stress and inflammation.

Drug Delivery: Melittin has been used as a component in drug delivery systems to enhance the delivery of therapeutic agents to target cells.

Mécanisme D'action

Melittin is a major component of bee venom, known for its diverse pharmacological effects. It is a cationic amphiphilic peptide with a linear α-helix structure . This article provides a comprehensive overview of the mechanism of action of Melittin.

Target of Action

Melittin targets both cell membranes and intracellular components of various pathogens . It has been reported to inhibit a broad spectrum of fungal genera and microbial pathogens . It also activates primary nociceptor cells .

Mode of Action

Melittin exerts its effects by interacting with its targets and inducing changes. It can punch holes directly in cell membranes due to the positively charged amino acids it contains . This peptide can selectively open thermal nociceptor transient receptor potential vanilloid receptor channels via phospholipase A2-lipoxygenase/cyclooxygenase metabolites, leading to depolarization of primary nociceptor cells .

Biochemical Pathways

Melittin affects several biochemical pathways. It suppresses signal pathways of TLR2, TLR4, CD14, NEMO, and PDGFRβ . By inhibiting these pathways, Melittin decreases activation of p38, ERK1/2, AKT, PLCγ1 as well as translocation of NF-κB into the nucleus . This results in reduced inflammation in various tissues .

Pharmacokinetics

The pharmacokinetics of Melittin are influenced by its interaction with cell membranes. It has been suggested that the development of a drug delivery vehicle by incorporating Melittin into a nanoparticle represents a safe approach for in vivo application of Melittin with favorable pharmacokinetics .

Result of Action

The action of Melittin results in various molecular and cellular effects. It has strong surface effects on cell membranes, causing pore-formation in epithelial cells and the destruction of red blood cells . It also increases the membrane permeability and intracellular ROS generation in bacteria, contributing to bacterial cell death .

Action Environment

The action, efficacy, and stability of Melittin can be influenced by environmental factors. For instance, Melittin can indiscriminately permeabilize different types of membranes . At concentrations in the nanomolar range, Melittin can induce temporary pores that facilitate transmembrane conduction of atomic ions without causing leakage of glucose or larger molecules .

Safety and Hazards

Orientations Futures

Emerging evidence suggests that melittin is a promising candidate for future vaccine adjuvants . Transmission-blocking activity of melittin against vector-borne pathogens underscores its potential utility for both transgenic and paratransgenic manipulations . Future research should focus upon investigating anti-microbial activities of melittin, alone or in combination with the current anti-protozoan medications, against a far broader spectrum of protozoan parasites as well as pre-clinical testing of the peptide in animal models .

Analyse Biochimique

Biochemical Properties

Melittin interacts with a broad spectrum of fungal genera including Aspergillus, Botrytis, Candida, Colletotrichum, Fusarium, Malassezia, Neurospora, Penicillium, Saccharomyces, Trichoderma, Trichophyton, and Trichosporon . It hinders fungal growth by several mechanisms such as membrane permeabilization, apoptosis induction by reactive oxygen species-mediated mitochondria/caspase-dependent pathway, inhibition of (1,3)-β- d -glucan synthase, and alterations in fungal gene expression .

Cellular Effects

Melittin has been reported to exert strong anticancer activity against various cancers . It can induce apoptosis in leukaemia cell lines of different origin acute lymphoblastic leukaemia (CCRF-CEM) and chronic myelogenous leukaemia (K-562) . Melittin also has strong surface effects on cell membranes causing pore-formation in epithelial cells and the destruction of red blood cells .

Molecular Mechanism

Melittin possesses a multi-target mechanism of action against fungal cells . It inhibits a broad spectrum of fungal genera by several mechanisms such as membrane permeabilization, apoptosis induction by reactive oxygen species-mediated mitochondria/caspase-dependent pathway, inhibition of (1,3)-β- d -glucan synthase, and alterations in fungal gene expression .

Temporal Effects in Laboratory Settings

Melittin shows extensive hemolysis and cytotoxicity activities with intraperitoneal LD 50 value of 4.98 mg/kg in BALB/c mice . Melittin at its safe dose could not exhibit antimicrobial activity, which hinders its application in clinical practice .

Dosage Effects in Animal Models

Injection of melittin into animals and humans causes pain sensation . In the rotarod behavioral test, which measures motor function, melittin-treated hSOD1 G93A mice displayed a 1.7-fold increase in motor function 7 days after treatment with melittin .

Metabolic Pathways

Melittin can effectively enhance the therapeutic properties of some first-line drugs . It exerts cytotoxic effects on normal human cells by increasing the mRNA levels of oxidative stress- and apoptosis-related genes .

Transport and Distribution

Melittin has strong surface effects on cell membranes causing pore-formation in epithelial cells and the destruction of red blood cells . The conformational changes and inter-peptide cooperation of melittin molecules, as well as melittin-induced disturbances to membrane structure, such as deformation and lipid extraction, are regarded as key factors influencing the insertion of peptides into membranes .

Subcellular Localization

In vitro fluorescence imaging of DapAMCA-labeled melittin in cancer cells demonstrated high membrane-penetrating activity, with strong nuclear and nucleolar localization ability .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La mélitine peut être synthétisée par synthèse peptidique en phase solide (SPPS), qui consiste en l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à un support solide. Le procédé utilise généralement la chimie Fmoc (9-fluorénylméthyloxycarbonyl) pour la protection temporaire des groupes amino. Le peptide est ensuite clivé du support solide et purifié par chromatographie liquide haute performance (CLHP) .

Méthodes de production industrielle

La production industrielle de la this compound peut être réalisée grâce à la technologie de l'ADN recombinant. Cela implique l'insertion du gène de la this compound dans un vecteur d'expression approprié, qui est ensuite introduit dans un organisme hôte tel qu'Escherichia coli. L'organisme hôte produit de la this compound, qui est ensuite purifiée par chromatographie d'affinité et d'autres techniques de purification .

Analyse Des Réactions Chimiques

Types de réactions

La mélitine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée par des espèces réactives de l'oxygène, conduisant à la formation de ponts disulfures entre les résidus cystéine.

Réduction : La réduction des ponts disulfures dans la this compound peut être réalisée à l'aide d'agents réducteurs tels que le dithiothréitol (DTT).

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres espèces réactives de l'oxygène.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés d'acides aminés et réactifs de couplage utilisés dans la synthèse peptidique.

Principaux produits formés

Oxydation : Formation de ponts disulfures.

Réduction : Clivage des ponts disulfures.

Substitution : Peptides de this compound modifiés avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Activité antimicrobienne : La this compound présente une activité antimicrobienne à large spectre contre les bactéries, les champignons et les virus. .

Effets anti-inflammatoires : Il a été démontré que la this compound réduisait l'inflammation en inhibant la production de cytokines pro-inflammatoires et en modulant les réponses immunitaires.

Propriétés anticancéreuses : La this compound induit l'apoptose dans les cellules cancéreuses en perturbant les membranes cellulaires et en activant les voies apoptotiques.

Effets neuroprotecteurs : La this compound a été étudiée pour son potentiel à protéger contre les maladies neurodégénératives en réduisant le stress oxydatif et l'inflammation.

Administration de médicaments : La this compound a été utilisée comme composant dans les systèmes d'administration de médicaments pour améliorer l'administration d'agents thérapeutiques aux cellules cibles.

Mécanisme d'action

La this compound exerce ses effets principalement en interagissant avec les membranes cellulaires. Elle présente une forte activité de surface sur les membranes lipidiques, provoquant la formation de pores et la perturbation de la membrane. Cela conduit à la lyse cellulaire et à la libération du contenu intracellulaire . La this compound active également les cellules nociceptives (récepteurs de la douleur) par divers mécanismes, notamment l'activation des canaux récepteurs transitoires du potentiel vanilloïde et la libération de médiateurs inflammatoires .

Comparaison Avec Des Composés Similaires

La mélitine est unique en son genre en raison de ses puissantes propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses. Les composés similaires comprennent :

Secapine : Un autre composant du venin d'abeille présentant des propriétés antimicrobiennes.

Défensine : Une famille de peptides antimicrobiens présents dans divers organismes, y compris les humains.

La this compound se distingue par son activité à large spectre et ses applications thérapeutiques potentielles dans divers domaines.

Propriétés

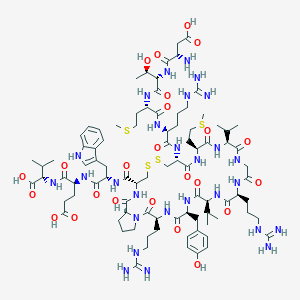

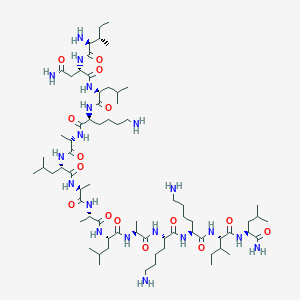

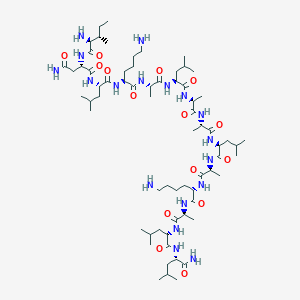

IUPAC Name |

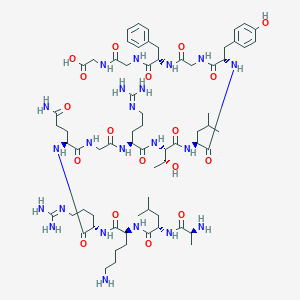

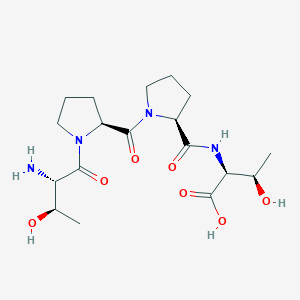

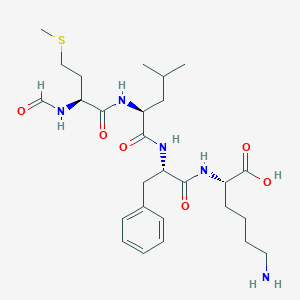

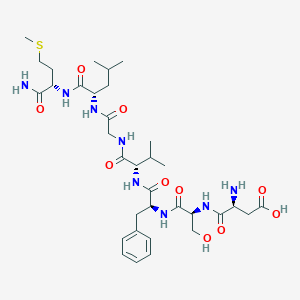

2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXZNPDIRNWWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C131H229N39O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893812 | |

| Record name | Melittin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2846.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37231-28-0, 20449-79-0 | |

| Record name | Mellitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037231280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melittin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melittin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20449-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.